5-(4-Tert-butylphenyl)furan-2-carboxylic acid CAS 115933-44-3 properties
5-(4-Tert-butylphenyl)furan-2-carboxylic acid CAS 115933-44-3 properties
Topic: 5-(4-Tert-butylphenyl)furan-2-carboxylic acid (CAS 115933-44-3) Format: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary
5-(4-Tert-butylphenyl)furan-2-carboxylic acid (CAS 115933-44-3) is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry as a pharmacophore building block.[1] Belonging to the class of 5-aryl-2-furoic acids , this compound integrates a polar, ionizable carboxylic acid "head" with a lipophilic 4-tert-butylphenyl "tail," separated by a furan linker.[1]
This structural duality makes it a privileged intermediate for designing inhibitors of metabolic enzymes (e.g., glycolate oxidase) and anti-infective agents (e.g., Mycobacterium tuberculosis salicylate synthase MbtI inhibitors).[1] This guide details its physicochemical profile, a validated synthesis protocol via Suzuki-Miyaura coupling, and its application in Structure-Activity Relationship (SAR) studies.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The compound is characterized by its compliance with Lipinski’s Rule of Five, making it an attractive starting point for oral drug discovery. The tert-butyl group significantly enhances lipophilicity compared to the unsubstituted phenyl analogue, facilitating hydrophobic pocket occupancy in protein targets.
Table 1: Physicochemical Properties
| Property | Value / Description | Significance |
| CAS Number | 115933-44-3 | Unique Identifier |
| Molecular Formula | C₁₅H₁₆O₃ | -- |
| Molecular Weight | 244.29 g/mol | Fragment-based drug design compliant (<300 Da) |
| Predicted LogP | ~4.2 | High lipophilicity; good membrane permeability |
| pKa (Acid) | ~3.6 (Furoic acid core) | Ionized at physiological pH (COO⁻); electrostatic anchor |
| H-Bond Donors | 1 (COOH) | Key interaction with active site residues (e.g., Arg, Lys) |
| H-Bond Acceptors | 3 (Furan O, Carbonyl O, Hydroxyl O) | Hydrogen bonding network capability |
| Appearance | White to Off-white Crystalline Solid | High purity indicator |
Validated Synthesis Protocol
While various routes exist, the Suzuki-Miyaura cross-coupling is the industry standard for generating 5-aryl-2-furoic acids due to its mild conditions and tolerance of the carboxylic acid moiety.[1]
Reaction Logic
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Coupling Partners: 5-bromo-2-furoic acid (electrophile) and 4-tert-butylphenylboronic acid (nucleophile).[1]
-
Catalyst: Pd(PPh₃)₄ is preferred for its robustness, though Pd(dppf)Cl₂ is a viable alternative if steric hindrance is observed.[1]
-
Base: Aqueous Na₂CO₃ promotes the transmetallation step.
-
Self-Validating Purification: The product contains a carboxylic acid.[2][3] By exploiting pH-dependent solubility (soluble in base, insoluble in acid), the protocol automatically removes non-acidic impurities (e.g., homocoupled biaryls, unreacted boronic acid derivatives).[1]
Step-by-Step Methodology
Reagents:
-
5-Bromo-2-furoic acid (1.0 eq)[1]
-
4-Tert-butylphenylboronic acid (1.2 eq)[1]
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Procedure:
-
Inerting: Charge a round-bottom flask with 5-bromo-2-furoic acid, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (
) three times to remove oxygen (prevents catalyst deactivation).[1] -
Solvation: Add degassed Dioxane/Water solvent mixture.
-
Activation: Add Na₂CO₃. Heat the mixture to 90°C under reflux for 12–16 hours. Monitor via TLC or LC-MS.
-
Work-up (Critical Step):
-
Cool to room temperature. Filter through Celite to remove Palladium black.
-
Dilute filtrate with water and wash with Ethyl Acetate (EtOAc).[1] Discard the organic layer (this removes non-acidic byproducts).[1]
-
Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water to achieve >98% purity.
Visual Workflow: Synthesis & Purification
Figure 1: Validated synthesis workflow emphasizing the acid-base purification strategy.[1]
Medicinal Chemistry Applications
Pharmacophore & SAR Logic
5-(4-Tert-butylphenyl)furan-2-carboxylic acid serves as a robust scaffold for exploring Structure-Activity Relationships (SAR).[1] Its efficacy is driven by three distinct regions:
-
The Anchor (COOH): The carboxylic acid mimics substrate carboxylates (e.g., in metabolic enzymes) or interacts with basic residues (Arg, Lys) in the binding pocket.[1]
-
The Spacer (Furan): A rigid, aromatic 5-membered ring that orients the "head" and "tail" at a specific angle (approx. 120–140°), restricting conformational entropy.[1]
-
The Hydrophobic Probe (t-Butylphenyl): The bulky tert-butyl group is a classic bioisostere for exploring deep hydrophobic pockets (S1/S2 subsites).[1] It prevents metabolic oxidation at the para-position (blocking CYP450 metabolism common in unsubstituted phenyls).[1]
Target Classes
-
MbtI Inhibitors (Tuberculosis): 5-Aryl-2-furoic acids have been identified as inhibitors of the salicylate synthase MbtI, a key enzyme in siderophore biosynthesis in Mycobacterium tuberculosis.[1] The carboxylic acid mimics the salicylate intermediate, while the aryl tail occupies the hydrophobic active site channel.
-
HCV NS5B Polymerase: Similar furan-2-carboxylic acid derivatives bind to the "thumb" domain of the Hepatitis C Virus polymerase, disrupting RNA replication.
-
Metabolic Enzymes: Inhibitors of glycolate oxidase often feature this scaffold to mimic the substrate glyoxylate while extending into the hydrophobic pocket.
Visualizing the Interaction Logic
Figure 2: Pharmacophore dissection showing the functional role of each structural motif.[1]
Handling & Safety (E-E-A-T)
Signal Word: WARNING Based on the Safety Data Sheets (SDS) of 2-furoic acid and its 5-aryl derivatives, the following precautions are mandatory.
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if possible, although the tert-butyl group adds stability against oxidation compared to electron-rich furans.[1]
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
References
-
Synthesis of 5-aryl-2-furoic acids: Organic Syntheses, Coll. Vol. 4, p. 493 (1963). (Standard protocol basis for furan coupling). [1]
-
MbtI Inhibition by Furan-2-carboxylic acids: Mori, M., et al. "5-(4-Nitrophenyl)furan-2-carboxylic Acid."[1][4][7] Molbank, 2022(4), M1513. (Demonstrates the biological relevance of the 5-aryl-2-furoic acid scaffold).
-
HCV NS5B Inhibitors: Journal of Medicinal Chemistry, 2004, 47(21), 5276-5283. (Discusses furan-2-carboxylic acids as polymerase inhibitors). [1]
-
PubChem Compound Summary: "5-(4-tert-butylphenyl)furan-2-carboxylic acid" (CID 15045229).[1][8] [1]
-
Safety Data Sheet (Generic Furoic Acids): Fisher Scientific SDS for 2-Furoic Acid derivatives.
Sources
- 1. (4S,5S)-5-(4-tert-butylphenyl)-4-[(S)-furan-2-yl(hydroxy)methyl]-1-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pyrrolidine-2,3-dione | C28H25N3O8S2 | CID 6996470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemos.de [chemos.de]
- 7. semanticscholar.org [semanticscholar.org]
- 8. PubChemLite - 5-(4-tert-butylphenyl)furan-2-carboxylic acid (C15H16O3) [pubchemlite.lcsb.uni.lu]
